molecular formula C19H19N3O3 B2382073 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide CAS No. 1706504-39-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide

Cat. No.: B2382073
CAS No.: 1706504-39-3
M. Wt: 337.379
InChI Key: WCYZFWPWZYYUID-FNORWQNLSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide typically involves a multi-step process. One common approach is the reaction of benzo[d][1,3]dioxole with an appropriate acrylamide derivative under conditions that favor the formation of the (E)-isomer. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide: shares structural similarities with other acrylamide derivatives and heterocyclic compounds.

    N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide: Lacks the benzo[d][1,3]dioxole moiety.

    3-(benzo[d][1,3]dioxol-5-yl)acrylamide: Lacks the pyrrolidinyl-pyridine moiety.

Uniqueness

The uniqueness of this compound lies in its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(7-5-14-4-6-16-17(11-14)25-13-24-16)21-15-8-10-22(12-15)18-3-1-2-9-20-18/h1-7,9,11,15H,8,10,12-13H2,(H,21,23)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYZFWPWZYYUID-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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